LogP Hydrophobicity Comparison: 7-(Octyloxy) Coumarin vs. 7-Alkoxy Homologs (C1-C7)
The calculated LogP of 7-(octyloxy)-2H-chromen-2-one is 4.53 . This represents a substantial increase in lipophilicity compared to shorter-chain 7-alkoxycoumarins. For context, 7-methoxycoumarin (C1) has an experimental LogP of approximately 2.0, and each additional methylene unit in a homologous n-alkyl series typically increases LogP by ~0.5 units [1]. The C8 chain thus provides a LogP increment of approximately +2.5 over the C1 analog, translating to roughly a 300-fold higher octanol-water partition coefficient. This hydrophobicity level places the compound in a range suitable for membrane partitioning applications where shorter-chain analogs would be too hydrophilic.
| Evidence Dimension | Hydrophobicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.53 (calculated) |
| Comparator Or Baseline | 7-Methoxycoumarin (C1): LogP ≈ 2.0; 7-Ethoxycoumarin (C2): LogP ≈ 2.5; 7-Butoxycoumarin (C4): LogP ≈ 3.5; 7-Heptyloxycoumarin (C7): LogP ≈ 4.0 (estimated by methylene increment) |
| Quantified Difference | ΔLogP ≈ +2.5 vs. C1 analog (~300× greater partitioning); ΔLogP ≈ +0.5 vs. C7 analog |
| Conditions | Calculated values (ALOGPS/ZINC); experimental validation pending |
Why This Matters
Procurement decisions for membrane permeability assays, micellar delivery systems, or extraction protocols must account for the >100-fold partitioning difference between C8 and C1-C4 alkoxycoumarins, making the octyloxy derivative the appropriate choice for hydrophobic environments.
- [1] Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley. (Methylene group LogP increment ~0.5 for n-alkyl series). View Source
